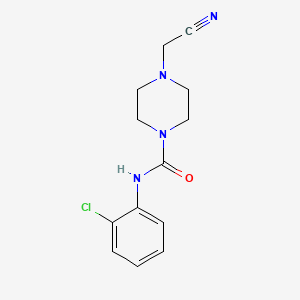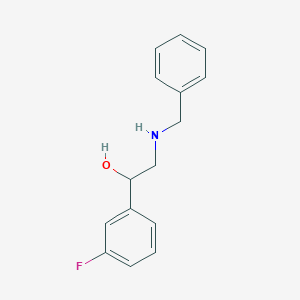
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. PIPER is a sulfonamide derivative that has been found to have potential therapeutic applications due to its ability to inhibit certain enzymes and proteins within the body.
Mechanism of Action
The mechanism of action of 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins within the body. Specifically, this compound has been found to bind to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of certain enzymes and proteins within the body. Inhibition of carbonic anhydrase IX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. Inhibition of histone deacetylases can lead to changes in gene expression, which can have therapeutic implications for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their function and role in disease. However, one limitation is that this compound may have off-target effects, meaning it could inhibit the activity of other enzymes or proteins that are not the intended target.
Future Directions
For research on 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide include further investigation of its therapeutic potential in the treatment of cancer and other diseases. Additionally, research could focus on developing more selective inhibitors of carbonic anhydrase IX and other enzymes and proteins targeted by this compound, in order to minimize off-target effects. Finally, research could explore the use of this compound in combination with other therapies, such as chemotherapy or radiation, to enhance their efficacy.
Synthesis Methods
The synthesis method for 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide involves the reaction of 3-piperidinone with 3-aminopyridine in the presence of acetic anhydride, followed by the addition of sulfamic acid. This reaction yields this compound as a white crystalline solid with a molecular weight of 338.4 g/mol.
Scientific Research Applications
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide has been found to have potential therapeutic applications in the treatment of various diseases and conditions. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many solid tumors. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
properties
IUPAC Name |
1-(2-pyridin-3-ylacetyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-19(17,18)11-4-2-6-15(9-11)12(16)7-10-3-1-5-14-8-10/h1,3,5,8,11H,2,4,6-7,9H2,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONWWWKMZMRIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)